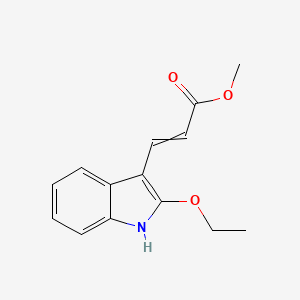
Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate typically involves the reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate, catalyzed by indium (III) chloride . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in developing new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring’s electron-rich nature allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition, receptor activation, or signal transduction modulation .
Comparison with Similar Compounds
Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
830323-99-4 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14-11(8-9-13(16)17-2)10-6-4-5-7-12(10)15-14/h4-9,15H,3H2,1-2H3 |
InChI Key |
UPDHJIYOVOBIHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2N1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















